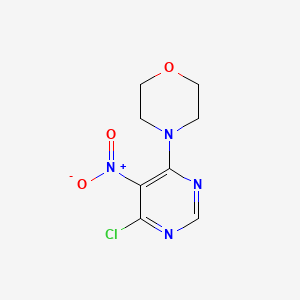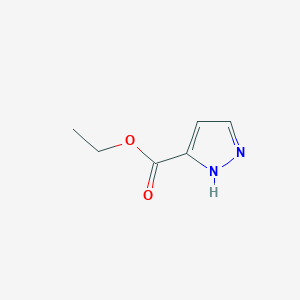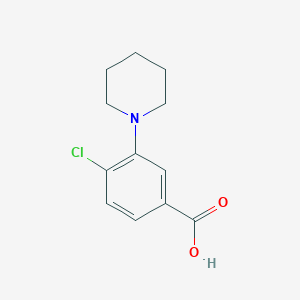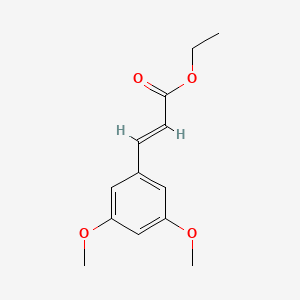
(E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate: is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an ethyl ester functional group. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate typically involves the esterification of 3,5-Dimethoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large-scale reactors and continuous distillation to remove the water formed during the reaction, thereby driving the equilibrium towards ester formation .
化学反应分析
Types of Reactions: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,5-Dimethoxycinnamic acid and ethanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 3,5-Dimethoxycinnamic acid and ethanol.
Reduction: 3,5-Dimethoxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and complex organic compounds .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications .
Medicine: The compound’s antimicrobial properties are of interest in the development of new antibiotics and antifungal agents. It has shown activity against various bacterial and fungal strains in vitro .
Industry: In the food and cosmetic industries, this compound is used as an additive due to its antioxidant properties. It helps in preserving the quality and extending the shelf life of products .
作用机制
The mechanism of action of (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
相似化合物的比较
Ferulic Acid Ethyl Ester: Similar antioxidant and anti-inflammatory properties.
Sinapic Acid Ethyl Ester: Known for its antioxidant and neuroprotective effects.
3,4-Dimethoxycinnamic Acid Ethyl Ester: Shares similar structural features and biological activities.
Uniqueness: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and biological activity. This structural feature distinguishes it from other cinnamic acid derivatives and contributes to its specific pharmacological properties .
属性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
ethyl (E)-3-(3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h5-9H,4H2,1-3H3/b6-5+ |
InChI 键 |
BYIUFYLSBXPKEU-AATRIKPKSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)OC)OC |
规范 SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


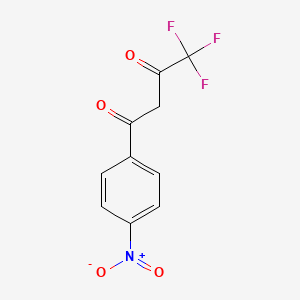
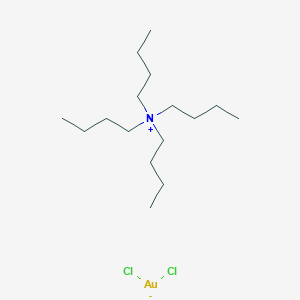

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)
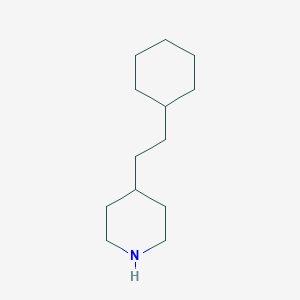
![3-[(2-Fluorophenyl)thio]propanoic acid](/img/structure/B1353648.png)
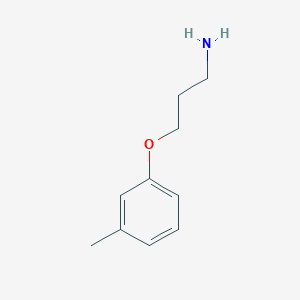

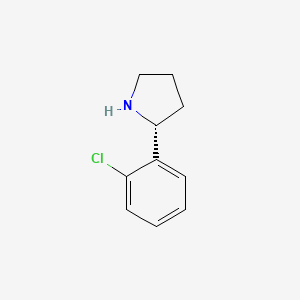
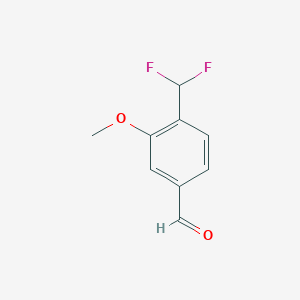
![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)
